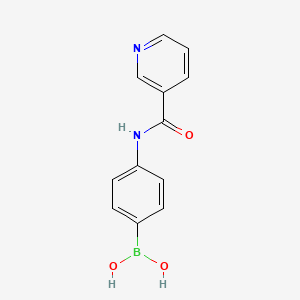

4-(Nicotinamido)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Nicotinamido)phenylboronic acid is an organic compound that belongs to the class of boronic acids It features a phenyl ring substituted with a nicotinamido group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nicotinamido)phenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-bromophenylboronic acid.

Coupling Reaction: The 4-bromophenylboronic acid undergoes a Suzuki-Miyaura coupling reaction with nicotinamide. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Nicotinamido)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Amines or alcohols.

Substitution: Substituted phenylboronic acids.

Scientific Research Applications

4-(Nicotinamido)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Acts as a probe for detecting and quantifying sugars and other biomolecules.

Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(Nicotinamido)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in sensing and diagnostic applications. The compound can interact with specific molecular targets, such as enzymes, by binding to their active sites and inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Lacks the nicotinamido group but shares the boronic acid functionality.

4-Formylphenylboronic acid: Contains a formyl group instead of a nicotinamido group.

3-Nitrophenylboronic acid: Substituted with a nitro group on the phenyl ring.

Uniqueness

4-(Nicotinamido)phenylboronic acid is unique due to the presence of the nicotinamido group, which enhances its binding affinity and specificity for certain biomolecules. This makes it particularly valuable in biological and medicinal applications compared to other boronic acids.

Biological Activity

4-(Nicotinamido)phenylboronic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. As a boronic acid derivative, it exhibits unique interactions with biological macromolecules, particularly in the context of enzyme inhibition and receptor modulation. This article provides a detailed overview of its biological activity, supported by data tables and research findings from various studies.

- Chemical Structure : The compound features a phenyl ring substituted with a nicotinamide group and a boronic acid functional group.

- Molecular Weight : 242.04 g/mol.

- CAS Number : 109445-19-4.

This compound primarily functions through its interaction with various biological targets, including:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residues.

- Receptor Modulation : It has been identified as a noncompetitive antagonist of chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer progression .

Antimicrobial Properties

Research indicates that boronic acids, including this compound, can exhibit significant antimicrobial activity. The mechanisms include:

- Inhibition of Protein Synthesis : These compounds can inhibit leucyl-tRNA synthetase, leading to the blockade of protein synthesis in bacteria and fungi .

- Growth Inhibition : Studies have shown that phenylboronic acids can inhibit the growth of various microorganisms, including halophilic strains, in a dose-dependent manner .

| Compound | Microbial Target | Effect | Concentration |

|---|---|---|---|

| This compound | Arthrospira species | Growth inhibition | 1.0 mM |

| 3-piperazine-bis(benzoxaborole) | Halophilic cyanobacteria | Total growth inhibition | 3.0 mM |

Anticancer Activity

The compound has also been studied for its potential anticancer properties:

- CXCR1/2 Antagonism : By inhibiting these receptors, this compound may reduce tumor cell migration and proliferation associated with inflammation .

- Structure-Activity Relationship (SAR) : Variations in substitution patterns on the phenyl ring have been shown to significantly influence antiproliferative activity against cancer cell lines. For instance, modifications that enhance lipophilicity improve cellular uptake and efficacy .

| Modification | Activity Change |

|---|---|

| Addition of fluorine at ortho position | Increased antiproliferative activity |

| Replacement of nitro with boronic acid | Loss of activity |

Study on CXCR Antagonism

A study demonstrated that this compound acts as a potent noncompetitive antagonist for CXCR1 and CXCR2, with an IC50 value indicating effective inhibition at low concentrations (38 nM). This suggests potential therapeutic applications in treating inflammatory diseases and cancers associated with these pathways .

Antimicrobial Efficacy

A comprehensive study evaluated the effects of various boronic acids on microbial growth, revealing that this compound exhibited significant inhibitory effects on halophilic cyanobacteria at higher concentrations, while lower concentrations could stimulate growth in certain freshwater cyanobacteria .

Properties

Molecular Formula |

C12H11BN2O3 |

|---|---|

Molecular Weight |

242.04 g/mol |

IUPAC Name |

[4-(pyridine-3-carbonylamino)phenyl]boronic acid |

InChI |

InChI=1S/C12H11BN2O3/c16-12(9-2-1-7-14-8-9)15-11-5-3-10(4-6-11)13(17)18/h1-8,17-18H,(H,15,16) |

InChI Key |

PCGJUKGGDXXZBD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.